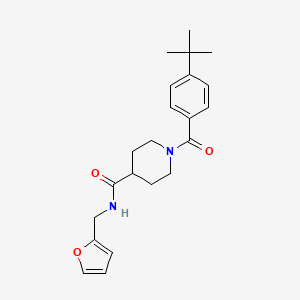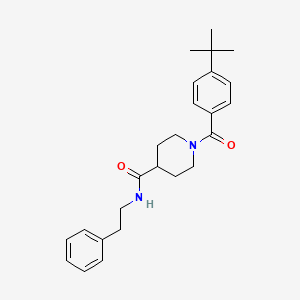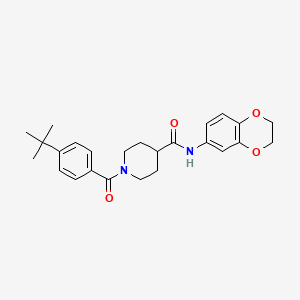![molecular formula C19H15ClN2O3 B3446549 N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3446549.png)
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide
説明
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, commonly known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been used extensively in scientific research to study the role of CFTR in various physiological and pathological processes.
作用機序
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 works by binding to the cytoplasmic side of the N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide chloride channel and blocking chloride ion transport. It has been shown to be a competitive inhibitor of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, meaning that it competes with chloride ions for binding to the channel. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has been shown to be highly selective for N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with little or no effect on other chloride channels.
Biochemical and Physiological Effects
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide plays a critical role in maintaining chloride and bicarbonate ion homeostasis in various tissues, including the airways, intestines, and pancreas. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has been shown to inhibit N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide-mediated chloride secretion in these tissues, leading to changes in mucus viscosity, electrolyte balance, and pH. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has also been shown to inhibit N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide-mediated bicarbonate secretion in pancreatic duct cells, which may contribute to the development of pancreatic fibrosis in cystic fibrosis patients.
実験室実験の利点と制限
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, meaning that it can be used to study the specific role of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in various physiological and pathological processes. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 is also relatively easy to use and has a well-established protocol for its use in cell-based assays.
However, there are also some limitations to the use of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 in lab experiments. One limitation is that it may not completely block N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide-mediated chloride secretion in all cell types, leading to incomplete inhibition of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide activity. Another limitation is that N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 in scientific research. One direction is the development of more potent and selective N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide inhibitors that can be used to study the role of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in various physiological and pathological processes. Another direction is the use of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 in animal models of cystic fibrosis to study the efficacy of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide inhibitors in vivo. Finally, N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 may also have potential therapeutic applications in the treatment of cystic fibrosis and other diseases associated with N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction.
科学的研究の応用
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has been used extensively in scientific research to study the role of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in various physiological and pathological processes. It has been shown to be effective in inhibiting N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has also been used to study the role of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in sweat secretion, mucus secretion, and bicarbonate secretion.
特性
IUPAC Name |
N-[3-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12-7-8-15(16(20)10-12)18(23)21-13-4-2-5-14(11-13)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFYXJBWXUFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6758060 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3446545.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B3446547.png)
![N-cycloheptyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446550.png)
![1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446562.png)
